ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate;2,4,6-trinitrophenol
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Overview
Description
Ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate;2,4,6-trinitrophenol is a complex organic compound that combines the structural features of an ester, an amide, and a nitroaromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate;2,4,6-trinitrophenol typically involves multiple steps:
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Formation of Ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate
Starting Materials: Ethyl 4-aminobenzoate and acetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: Ethyl 4-aminobenzoate is reacted with acetyl chloride to form ethyl 4-acetylamino benzoate. This intermediate is then reacted with 4-amino-3-oxobutylamine to form ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate.
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Formation of 2,4,6-Trinitrophenol
Starting Materials: Phenol and a nitrating mixture (concentrated nitric acid and sulfuric acid).
Reaction Conditions: The nitration reaction is carried out at low temperatures to control the formation of the trinitro compound.
Procedure: Phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 2,4,6-trinitrophenol.
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Combination of the Two Components
Procedure: The final step involves combining ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate with 2,4,6-trinitrophenol to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for the nitration step and large-scale batch reactors for the amide formation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and acetyl groups.
Reduction: The nitro groups in 2,4,6-trinitrophenol can be reduced to amino groups under suitable conditions.
Substitution: The aromatic ring in the benzoate moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring, depending on the reagents used.
Scientific Research Applications
Ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate;2,4,6-trinitrophenol has several applications in scientific research:
Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate;2,4,6-trinitrophenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: It may influence biochemical pathways related to inflammation, microbial growth, or cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: A simpler ester with similar structural features but lacking the nitro groups.
2,4,6-Trinitrophenol: A nitroaromatic compound with similar reactivity but lacking the ester and amide functionalities.
Uniqueness
Ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate;2,4,6-trinitrophenol is unique due to its combination of ester, amide, and nitroaromatic functionalities, which confer a distinct set of chemical and biological properties.
Properties
CAS No. |
4788-65-2 |
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Molecular Formula |
C21H23N5O11 |
Molecular Weight |
521.4 g/mol |
IUPAC Name |
ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate;2,4,6-trinitrophenol |
InChI |
InChI=1S/C15H20N2O4.C6H3N3O7/c1-3-21-15(20)12-4-6-13(7-5-12)17(11(2)18)9-8-14(19)10-16;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-7H,3,8-10,16H2,1-2H3;1-2,10H |
InChI Key |
IXANSZHZXOKYKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(CCC(=O)CN)C(=O)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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